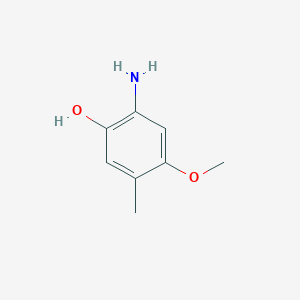

2-Amino-4-methoxy-5-methylphenol

Description

Significance of Phenolic and Amino Functional Groups in Organic Chemistry Research

Functional groups are specific arrangements of atoms within molecules that determine the compound's characteristic chemical reactions and properties. masterorganicchemistry.comquora.com In organic chemistry, the hydroxyl (-OH) group of phenols and the amino (-NH2, -NHR, or NR2) group of amines are of fundamental importance due to their profound influence on molecular reactivity and physical characteristics. masterorganicchemistry.comsolubilityofthings.com

The hydroxyl group attached directly to an aromatic ring, which defines a phenol (B47542), confers properties distinct from aliphatic alcohols. solubilityofthings.comlibretexts.org Phenols are notably more acidic than alcohols because the resulting phenoxide ion is stabilized by resonance within the aromatic ring. solubilityofthings.comwikipedia.org This acidity makes them key participants in various reactions. The -OH group is also a powerful activating group, directing electrophilic aromatic substitution to the ortho and para positions. solubilityofthings.com The ability of the hydroxyl group to participate in hydrogen bonding significantly affects physical properties like boiling point and solubility in polar solvents. solubilityofthings.com

Similarly, the amino group is central to the behavior of a vast range of organic molecules. The lone pair of electrons on the nitrogen atom makes amines basic, allowing them to accept protons. solubilityofthings.com This basicity is crucial in many chemical and biological processes. solubilityofthings.com Like alcohols, primary and secondary amines can form hydrogen bonds, which increases their boiling points and water solubility compared to nonpolar compounds of similar molecular weight. masterorganicchemistry.com The amino group's nucleophilicity enables it to react with carbonyl compounds to form amides and participate in various substitution reactions, highlighting its versatility in organic synthesis. masterorganicchemistry.comsolubilityofthings.com The presence and interplay of these functional groups are critical structural elements that define how organic molecules react and interact. quora.comlibretexts.org

Overview of the Chemical Landscape of Substituted Anisoles and Toluenes

Substituted anisoles and toluenes are foundational structures in the study of aromatic hydrocarbons. Toluene (B28343), or methylbenzene (C₆H₅CH₃), is a mono-substituted benzene (B151609) derivative featuring a methyl group attached to the phenyl ring. wikipedia.org This methyl group influences the reactivity of the aromatic ring; it is an electron-donating group, making toluene more reactive than benzene towards electrophilic aromatic substitution. wikipedia.org Reactions such as nitration, sulfonation, and halogenation occur preferentially at the ortho and para positions relative to the methyl group. wikipedia.org The C-H bonds of the methyl group itself are benzylic and thus weaker than typical alkane C-H bonds, allowing for a variety of free-radical reactions at this "side chain". wikipedia.org Toluene is a widely used industrial feedstock and solvent. wikipedia.orgnih.gov

Anisole (B1667542) (methoxybenzene) is another substituted benzene, featuring a methoxy (B1213986) group (-OCH₃). Like the hydroxyl and methyl groups, the methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Phenolic ethers like anisole are important intermediates in organic synthesis. wikipedia.org

The broader class of substituted toluenes, which includes compounds with additional functional groups like halogens or amino groups, has been the subject of extensive research. Studies have investigated how different substituents at various positions on the toluene ring affect the potential energy barrier to the internal rotation of the methyl group. researchgate.net These investigations provide insight into the electronic and steric interactions that govern molecular conformation. researchgate.net Chlorinated toluenes, for example, are used as intermediates in the synthesis of other chemicals and as dye carriers. afirm-group.com The study of these substituted aromatic systems is crucial for understanding structure-reactivity relationships and for developing new synthetic methodologies. nih.gov

Contextualization of 2-Amino-4-methoxy-5-methylphenol within Aromatic Systems Research

This compound is a multifunctional aromatic compound that incorporates the structural features of a phenol, an aminophenol, an anisole, and a toluene derivative. Its chemical structure consists of a benzene ring substituted with four different functional groups: an amino (-NH₂), a methoxy (-OCH₃), a methyl (-CH₃), and a hydroxyl (-OH) group. The relative positions of these groups dictate its chemical properties and reactivity.

This compound, also known as 2-methyl-4-methoxy-5-aminophenol, can be synthesized via the hydrogenation of 2-methyl-4-methoxy-5-nitrophenol using a palladium-on-carbon catalyst. prepchem.com In research, it serves as a valuable building block or intermediate. For instance, it has been identified as a starting material for the synthesis of various pyridine (B92270) analogues. medchemexpress.com Furthermore, it has been detected as a volatile constituent in the aroma of certain types of oolong tea, indicating its occurrence in natural products. medchemexpress.com

The study of related aminophenol structures, such as 2-Amino-5-methylphenol (B193566), provides further context. This similar compound is used in the synthesis of tridentate Schiff base ligands and non-metallocene catalysts. sigmaaldrich.com The reactivity of 2-Amino-5-methylphenol with hemoglobin has also been a subject of investigation. sigmaaldrich.com The complex functionality of this compound places it at the intersection of several areas of chemical research, from natural product chemistry to the synthesis of novel ligands and heterocyclic compounds.

Chemical Properties and Identifiers

Below are tables detailing the computed and experimental properties of this compound and the related compound 2-Amino-5-methylphenol.

Table 1: Properties of this compound No direct search results were found for the comprehensive properties of this compound in the provided search. The synthesis and use were noted, but detailed property tables like those from PubChem were not available for this specific isomer in the search results. A related compound, 2-Amino-5-methylphenol, is detailed below.

Table 2: Properties of 2-Amino-5-methylphenol Data sourced from PubChem and commercial suppliers. sigmaaldrich.comnih.gov

| Property | Value |

| Molecular Formula | C₇H₉NO |

| Molecular Weight | 123.15 g/mol nih.gov |

| IUPAC Name | 2-amino-5-methylphenol nih.gov |

| CAS Number | 2835-98-5 sigmaaldrich.comnih.gov |

| Physical Form | Powder sigmaaldrich.com |

| Melting Point | 159-162 °C sigmaaldrich.com |

| SMILES | CC1=CC(=C(C=C1)N)O nih.gov |

| InChI Key | HCPJEHJGFKWRFM-UHFFFAOYSA-N sigmaaldrich.comnih.gov |

Properties

IUPAC Name |

2-amino-4-methoxy-5-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-5-3-7(10)6(9)4-8(5)11-2/h3-4,10H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWYKSYUOYZKWRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 4 Methoxy 5 Methylphenol

Classical Synthetic Routes to Aminophenol Derivatives

The traditional synthesis of aminophenols, including 2-Amino-4-methoxy-5-methylphenol, has historically relied on robust, multi-step processes. These methods, while effective, often involve harsh conditions and the challenge of separating isomeric byproducts. The most prominent of these classical routes involves the nitration of a phenolic precursor followed by the reduction of the introduced nitro group.

Nitration and Subsequent Reduction Strategies

The cornerstone of classical aminophenol synthesis is the two-step nitration-reduction sequence. This approach begins with the electrophilic substitution of a nitro group (–NO₂) onto the aromatic ring of a suitable precursor, which is subsequently reduced to the target amino group (–NH₂).

For the synthesis of this compound, the ideal immediate precursor for this strategy is 4-methoxy-5-methyl-2-nitrophenol . The synthesis of this specific nitrophenol is a study in regiochemistry, where the directing effects of the existing hydroxyl (–OH), methoxy (B1213986) (–OCH₃), and methyl (–CH₃) groups must be carefully considered.

The nitration is typically achieved using a mixture of nitric acid and sulfuric acid. However, this method can lead to a mixture of isomers and oxidation products. arkat-usa.org To achieve better control and regioselectivity, alternative nitrating agents have been developed. The choice of starting material is critical; a plausible route could begin with m-cresol (B1676322) (3-methylphenol). By protecting the hydroxyl group, for instance as a phosphate (B84403) ester (tri-m-tolyl phosphate), the directing effects can be altered, allowing for more selective nitration. oup.com Studies on the nitration of m-cresol derivatives show that nitration followed by hydrolysis can selectively yield different isomers, such as 3-methyl-4-nitrophenol (B363926) or 3-methyl-2-nitrophenol. oup.com

Once the nitro-substituted precursor is obtained, the subsequent reduction of the nitro group is carried out. A variety of reducing agents are effective for this transformation. Catalytic hydrogenation using transition metals like palladium on carbon (Pd/C) or Raney Nickel is a common and efficient method. prepchem.com For example, an isomer, 2-methyl-4-methoxy-5-nitrophenol, has been successfully reduced to the corresponding aminophenol in 78% yield via hydrogenation with 10% Pd/C in ethanol (B145695) at 50°C. prepchem.com Other established methods include the use of metal/acid systems, such as tin(II) chloride in hydrochloric acid, or reduction with sodium dithionite.

Table 1: Comparison of Classical Nitration and Reduction Methods for Phenolic Compounds

| Step | Reagent/Catalyst System | Substrate Example | Key Observations | Citation(s) |

|---|---|---|---|---|

| Nitration | Mixed Acid (HNO₃/H₂SO₄) | m-Cresol derivatives | Can lead to mixtures of isomers and oxidation byproducts. | oup.com, arkat-usa.org |

| Nitration of Tri-m-tolyl phosphate | m-Cresol | Protection of -OH group alters regioselectivity, favoring the 4-nitro isomer. | oup.com | |

| NH₄NO₃ / KHSO₄ | 4-Methoxyphenol | Regioselective ortho-nitration achieved in high yield (97%). | dergipark.org.tr | |

| Ce(NH₄)₂(NO₃)₆ (CAN) / NaHCO₃ | 3-Methoxyphenol (B1666288) | Highly regioselective, yielding the ortho-nitro product exclusively. | arkat-usa.org | |

| Reduction | Catalytic Hydrogenation (Pd/C, H₂) | 2-Methyl-4-methoxy-5-nitrophenol | High yield (78%) under relatively mild conditions. | prepchem.com |

| Tin(II) Chloride (SnCl₂) | 4-Nitrophenol | A standard laboratory method for selective nitro group reduction. | ||

| Sodium Dithionite (Na₂S₂O₄) | 4-Carbomethoxy-2-nitrophenol | Effective for nitro reduction in the presence of other functional groups. |

Amination Pathways of Substituted Phenols

An alternative to the nitration-reduction pathway is the direct amination of a substituted phenol (B47542). This involves the direct introduction of an amino group onto the aromatic ring, replacing a hydrogen atom or a leaving group. Classical approaches to direct amination often require high temperatures and pressures.

One such method is vapor-phase amination, where the phenolic compound and ammonia (B1221849) are passed over a solid-acid catalyst, such as gamma-alumina, at temperatures ranging from 250°C to 500°C. google.com The reaction is believed to be catalyzed by weak acid sites on the catalyst surface. While effective, these conditions can be energy-intensive and may not be suitable for complex or sensitive molecules.

Another classical approach is the Buchwald-Hartwig amination, a cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex. This method would require a halogenated precursor, such as 2-bromo-4-methoxy-5-methylphenol, to be reacted with an ammonia source.

Contemporary and Advanced Synthetic Approaches

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods. These advanced approaches often rely on sophisticated catalysts and a deeper understanding of reaction mechanisms to overcome the limitations of classical routes.

Catalytic Syntheses of this compound Precursors

Advanced catalytic methods offer elegant pathways to construct the required substituted phenol precursors. For instance, rhodium-catalyzed amination provides a direct and redox-neutral approach to synthesizing anilines from phenols, with water as the sole byproduct. This method leverages an arenophilic rhodium catalyst that facilitates the difficult keto-enol tautomerization of the phenol, enabling a subsequent dehydrative condensation with an amine. Similarly, palladium-catalyzed systems have been developed for the direct amination of phenols in environmentally friendly solvents like water, using ammonium (B1175870) formate (B1220265) as the reductant.

Another contemporary strategy involves the synthesis of precursors via the condensation of aldehydes and primary amines to form Schiff bases, which are then reduced to the desired secondary amine. The synthesis of 2-Methoxy-5-((phenylamino)methyl)phenol, a related structure, was achieved by reacting 3-hydroxy-4-methoxybenzaldehyde with aniline (B41778), followed by reduction of the resulting imine with sodium borohydride. mdpi.com This highlights a modular approach where complex aminophenols can be built from simpler, functionalized aldehydes and amines.

Table 2: Modern Catalytic Amination Methods for Phenols

| Catalyst System | Amine Source | Conditions | Key Features | Citation(s) |

|---|---|---|---|---|

| Rhodium(III) complex | Primary & Secondary Amines | Heptane, 140°C | Redox-neutral, high atom economy (water is the only byproduct). | |

| Palladium complex | Ammonium Formate | Water | Green solvent, mild conditions. | |

| Gamma Alumina (Fluoride-doped) | Ammonia | Vapor Phase, 320-400°C | Heterogeneous catalysis, suitable for industrial scale. | google.com |

Regioselective Functionalization Techniques for Aromatic Rings

Achieving the correct substitution pattern (regioselectivity) on the aromatic ring is arguably the most significant challenge in synthesizing this compound. The outcome of electrophilic substitution reactions like nitration is dictated by the electronic and steric properties of the substituents already present.

To overcome the statistical distribution of isomers, chemists employ several strategies:

Protecting Groups: The hydroxyl group of a phenol can be converted into a bulkier group, such as a phosphate or carbonate ester. This steric hindrance can block the ortho positions, directing the incoming electrophile (e.g., nitronium ion) to the para position. Subsequent hydrolysis removes the protecting group to reveal the phenol. This strategy has been used effectively in the selective nitration of m-cresol to produce the 4-nitro isomer over other possibilities. oup.com

Directing Groups with Reversible Sulfonation: A sulfonic acid group can be introduced to block a reactive position. After performing a reaction at an unblocked site, the sulfonic acid group can be removed by steam distillation in the presence of acid. This technique was used to prepare 3-methyl-6-nitrophenol by first sulfonating m-cresol, then nitrating the product, and finally removing the sulfo group. oup.com

Specialized Reagent Systems: Certain reagents exhibit inherent regioselectivity. The use of cerium (IV) ammonium nitrate (B79036) (CAN) in the presence of sodium bicarbonate has been shown to be a mild and highly effective method for the regioselective ortho-nitration of phenols that have at least one unsubstituted ortho position. arkat-usa.org For example, 3-methoxyphenol undergoes nitration exclusively at the C-2 position (ortho to both hydroxyl and methoxy groups) in 90% yield using this method, demonstrating that electronic effects can overcome steric hindrance. arkat-usa.org Similarly, a system of ammonium nitrate (NH₄NO₃) and potassium bisulfate (KHSO₄) in acetonitrile (B52724) provides a simple and efficient method for ortho-nitration of various phenols. dergipark.org.tr

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles are increasingly being applied to the synthesis of aminophenols.

Key green strategies applicable to this synthesis include:

Catalysis over Stoichiometric Reagents: The use of catalytic methods, such as the Rh-catalyzed and Pd-catalyzed aminations mentioned previously, is inherently greener than classical methods that require stoichiometric amounts of harsh reagents and produce significant waste. Catalytic hydrogenation for nitro group reduction is also preferable to metal-acid reductions (e.g., Sn/HCl) which create large amounts of metallic waste.

Use of Benign Solvents: Advanced methods increasingly use environmentally friendly solvents. A palladium-catalyzed amination of phenols has been successfully performed in water, avoiding volatile organic compounds (VOCs).

Atom Economy: Reactions that incorporate the maximum number of atoms from the reactants into the final product are considered highly atom-economical. The direct catalytic amination of phenols with ammonia or amines, which produces only water as a byproduct, is a prime example.

Energy Efficiency: The development of catalysts that operate under milder conditions (lower temperatures and pressures) reduces the energy consumption of the process. google.com

Renewable Feedstocks and Supports: Research into using supported catalysts, such as nano-nickel on natural aragonite for the reduction of nitrophenols, points towards more sustainable manufacturing pathways. arkat-usa.org

Electrosynthesis: Electrochemical methods, such as the TEMPO-catalyzed electrosynthesis of o-aminophenols, can eliminate the need for chemical oxidants, using electricity as a "traceless" reagent and minimizing waste.

Table 3: Green Chemistry Approaches in Aminophenol Synthesis

| Green Principle | Synthetic Application | Example | Citation(s) |

|---|---|---|---|

| High Atom Economy | Direct catalytic amination | Rh-catalyzed amination of phenols with water as the only byproduct. | |

| Benign Solvents | Reaction in aqueous media | Pd-catalyzed amination of phenols performed in water. | |

| Catalysis | Replacement of stoichiometric reagents | Use of catalytic KHSO₄ for regioselective nitration. | dergipark.org.tr |

| Waste Reduction | Electrochemical methods | TEMPO-catalyzed electrosynthesis avoids chemical oxidants. | |

| Sustainable Materials | Use of natural supports | Nano-Ni catalyst on natural aragonite for nitrophenol reduction. |

Chemical Reactivity and Reaction Mechanisms of 2 Amino 4 Methoxy 5 Methylphenol

Reactivity Profile of the Amino Group

The amino group (-NH2) is a key site of reactivity in 2-Amino-4-methoxy-5-methylphenol, primarily due to the lone pair of electrons on the nitrogen atom, which imparts nucleophilic character.

Nucleophilic Characteristics of the Amino Moiety

The amino group in this compound is a potent nucleophile. The nitrogen atom's lone pair is readily available to attack electron-deficient centers. In the context of the molecule, the amino group is generally a stronger nucleophile than the phenolic hydroxyl group. This can be attributed to nitrogen being less electronegative than oxygen, making its lone pair more available for donation. thestudentroom.co.uk The pKa of the conjugate acid of an aromatic amine (Ar-NH3+) is typically around 4.6, whereas that of a protonated phenol (B47542) (Ar-OH2+) is approximately -6.4, indicating that the amino group is significantly more basic and, in this context, more nucleophilic. quora.com

The electronic nature of the other substituents on the aromatic ring further modulates the nucleophilicity of the amino group. The methoxy (B1213986) (-OCH3) and methyl (-CH3) groups are electron-donating, which increases the electron density on the aromatic ring and, by extension, on the amino group, enhancing its nucleophilic character. Conversely, the phenolic hydroxyl group, while also electron-donating, can engage in resonance, which can delocalize the lone pairs of the amino group to some extent. thestudentroom.co.uk

Condensation Reactions, particularly Schiff Base Formation

A hallmark reaction of the primary amino group in this compound is its condensation with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com

The general reaction can be depicted as:

R-CHO + H2N-Ar-OH → R-CH=N-Ar-OH + H2O (where Ar represents the 4-methoxy-5-methylphenyl group)

Schiff bases derived from aminophenols are of significant interest due to their coordination chemistry and biological activities. mdpi.comajrconline.org

The formation of Schiff bases is a reversible process that typically proceeds through a two-step mechanism: the initial rapid addition of the amine to the carbonyl group to form a carbinolamine intermediate, followed by a slower, rate-determining dehydration step to yield the imine. thestudentroom.co.uk

The formation of Schiff bases is highly dependent on the reaction's pH. The reaction rate is typically maximal in a weakly acidic medium (around pH 4-5). libretexts.org At high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. libretexts.org Conversely, at low pH, the amine nucleophile becomes protonated to form a non-nucleophilic ammonium (B1175870) ion, which inhibits the initial addition step. libretexts.orglumenlearning.com

The choice of solvent also plays a crucial role. Protic solvents like ethanol (B145695) are commonly used for Schiff base synthesis as they can facilitate the proton transfers involved in the mechanism. rsc.orgresearchgate.net In some cases, the reaction can be carried out in water, which can be advantageous from an environmental perspective. atlantis-press.com The solubility of the reactants and the resulting Schiff base in the chosen solvent will also affect the reaction's efficiency.

Acylation and Alkylation Transformations

The nucleophilic amino group of this compound readily undergoes acylation and alkylation reactions.

Acylation:

Acylation of the amino group can be achieved using acylating agents such as acyl chlorides or acid anhydrides to form the corresponding N-acylated derivative (an amide). fiveable.medocbrown.info Given that the amino group is a better nucleophile than the phenolic hydroxyl group, selective N-acylation is generally favored over O-acylation. quora.comdifferencebetween.com This principle is famously applied in the synthesis of paracetamol from p-aminophenol. fiveable.me The reaction is a nucleophilic acyl substitution where the amino group attacks the electrophilic carbonyl carbon of the acylating agent. fiveable.me The presence of a weak base is often required to neutralize the acidic byproduct (e.g., HCl or a carboxylic acid). fiveable.me

Alkylation:

Alkylation of the amino group can lead to the formation of secondary or tertiary amines. However, selective N-alkylation can be challenging as the phenolic hydroxyl group can also be alkylated. One strategy to achieve selective N-alkylation involves a two-step process: condensation of the aminophenol with an aldehyde to form an imine, followed by reduction of the imine with a reducing agent like sodium borohydride. docbrown.info This reductive amination pathway provides a controlled method for introducing an alkyl group to the nitrogen atom.

Reactivity Profile of the Phenolic Hydroxyl Group

The phenolic hydroxyl group (-OH) in this compound exhibits its own characteristic reactivity, which is influenced by the other substituents on the aromatic ring.

The phenolic hydroxyl group imparts acidic properties to the molecule. It can be deprotonated by a base to form a phenoxide ion. The acidity of the phenolic proton is influenced by the electronic nature of the substituents on the benzene (B151609) ring. The electron-donating methoxy and methyl groups slightly decrease the acidity of the phenolic proton compared to unsubstituted phenol.

The hydroxyl group is also a site for electrophilic attack, although it is a weaker nucleophile than the amino group. thestudentroom.co.uk O-acylation can occur, particularly if the more nucleophilic amino group is protected. researchgate.net The reaction of phenols with acid anhydrides, for instance, can yield phenyl esters. chemguide.co.uk

Redox Chemistry of this compound

Reduction Processes of Functional Groups

The chemical structure of this compound contains several functional groups: a phenolic hydroxyl (-OH), an aromatic amino (-NH2), a methoxy (-OCH3), and a methyl (-CH3) group attached to a benzene ring. The susceptibility of this compound to reduction is primarily determined by the reactivity of these specific groups under various reducing conditions. The aromatic ring itself can also be reduced, though this typically requires more forceful conditions.

Reduction of the Phenolic Hydroxyl Group:

The phenolic hydroxyl group is one of the primary sites for reduction reactions in this molecule. The complete removal of the hydroxyl group (hydrodeoxygenation) or the reduction of the aromatic ring to which it is attached can be achieved through several methods.

Catalytic Hydrogenation: This is a common and versatile method for phenol reduction. When phenol is treated with hydrogen gas in the presence of a suitable catalyst, such as platinum or palladium, it can be reduced to cyclohexanone (B45756). coaching-center.in The reaction involves the addition of hydrogen across the aromatic ring, followed by the reduction of the hydroxyl group. Further reduction can lead to the formation of cyclohexanol. For polyhydroxybenzenes, a heterogeneous rhodium/alumina catalyst has been used to selectively cleave a single carbon-oxygen bond. thieme-connect.de The presence of other activating groups on the ring, such as the amino and methoxy groups in this compound, can influence the reaction's selectivity and rate.

Reduction with Zinc Dust: A classic method for the deoxygenation of phenols is distillation with zinc dust. When phenol vapor is passed over zinc granules at high temperatures (e.g., 400 °C), it is reduced to benzene. wikipedia.org This reaction proceeds through the formation of a zinc phenoxide intermediate, followed by the elimination of zinc oxide (ZnO).

Birch Reduction: This reaction involves treating a phenolic compound with an alkali metal (typically sodium) in liquid ammonia (B1221849) with an alcohol as a proton source. The Birch reduction selectively reduces the aromatic ring, yielding cyclohexadienes. coaching-center.in This method is particularly useful for accessing partially saturated ring systems without affecting the hydroxyl group itself initially.

Sodium Amalgam Reduction: Phenol can be reduced to cyclohexanone by reacting it with sodium amalgam in water. coaching-center.in The mechanism involves the formation of a radical intermediate that abstracts a hydrogen atom from water.

Reduction (Cleavage) of the Methoxy Group:

The methoxy group is an ether linkage and is generally stable. Its reduction typically involves cleavage of the C-O bond to yield a phenol and a methyl derivative, a process known as demethylation. This is an important transformation in natural product synthesis. While not a reduction in the sense of adding hydrogen, the cleavage is a key reductive pathway for this functional group. Reagents such as boron tribromide (BBr3) are effective for cleaving aryl methyl ethers. Milder protocols using boron trifluoride etherate (BF3-Et2O) in a thiol solvent can also be employed, though these reactions may be slower.

Reactivity of the Amino and Methyl Groups:

The aromatic amino group is already in a reduced state and is not susceptible to further reduction under typical chemical conditions. It is, however, often synthesized via the reduction of a corresponding nitro group. The manufacturing of aminophenols, for instance, is commonly achieved through the catalytic reduction of nitrophenols using iron or hydrogen gas. researchgate.net

The methyl group attached to the aromatic ring is an alkyl substituent and is highly stable and unreactive towards the reducing agents typically used for phenols or methoxy groups.

The following table summarizes potential reduction processes for the functional groups found in this compound.

Interactive Data Table: Reduction Processes for Functional Groups

| Functional Group | Reagent(s) | Product(s) | Notes |

| Phenol (-OH) | Catalytic Hydrogenation (H2, Pd/Pt) | Cyclohexanone, Cyclohexanol | Reduces the aromatic ring and/or the hydroxyl group. coaching-center.in |

| Zinc Dust (Zn) | Benzene derivative | Deoxygenation of the phenol to an aryl C-H bond. wikipedia.org | |

| Birch Reduction (Na, liq. NH3, ROH) | Cyclohexadiene derivative | Partial reduction of the aromatic ring. coaching-center.in | |

| Sodium Amalgam (Na/Hg, H2O) | Cyclohexanone | Reduction leads to a ketone. coaching-center.in | |

| Methoxy (-OCH3) | Boron Tribromide (BBr3) | Phenol derivative | Cleavage of the ether linkage (demethylation). |

| Amino (-NH2) | N/A | No reaction | The amino group is already in a reduced state. researchgate.net |

| Methyl (-CH3) | N/A | No reaction | Generally unreactive to these reduction conditions. |

Derivatives and Analogues of 2 Amino 4 Methoxy 5 Methylphenol

Design and Synthesis of Structurally Modified Analogues

The synthesis of analogues typically involves the modification of the existing phenolic structure through methods like amination, methylation, or the introduction of entirely new functional groups. evitachem.com The goal is often to enhance specific properties, such as biological activity or chemical reactivity. nih.gov

The inherent substituents of 2-Amino-4-methoxy-5-methylphenol can be altered to produce a range of analogues. One common synthetic route to produce the parent compound itself is the hydrogenation of 2-methyl-4-methoxy-5-nitrophenol using a palladium-on-carbon catalyst. prepchem.com

More complex derivatives are created by reacting the phenol (B47542) with other molecules. For instance, reacting 2-amino-5-methylphenol (B193566) with 3-(chloromethyl)-9-ethyl-9H-carbazole under acidic conditions yields the derivative (E)-2-((9-ethyl-9H-carbazol-3-yl) methyleneamino)-5-methylphenol. globalresearchonline.net Another example involves the synthesis of resveratrol (B1683913) derivatives, where strategic substitutions of methyl and methoxy (B1213986) groups are made to enhance bioavailability and lipophilicity compared to the parent compound. nih.gov

The introduction of new functional groups is a primary method for creating novel derivatives. Schiff base compounds, characterized by an imine group (-C=N-), are a prominent class of derivatives. researchgate.net These are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. researchgate.net

Schiff Base Derivatives: The reaction of 2-Hydroxy-5-methoxybenzaldehyde with 2-amino-5-methylpyridin results in the Schiff base (E)-4-methoxy-2-{[(5-methylpyridin-2-yl)imino]methyl}phenol. nih.gov Similarly, reacting 3-hydroxy-4-methoxybenzaldehyde with aniline (B41778) produces an intermediate Schiff base, which upon reduction with sodium borohydride, yields 2-methoxy-5-((phenylamino)methyl)phenol. mdpi.com

Sulfonyl Group Introduction: A two-step method can be used to synthesize 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid. This process involves reacting 2-methoxy-4-acetaminomethyl benzoate (B1203000) with chlorosulfonic acid, followed by reaction with sodium sulfite (B76179) and diethyl sulfate (B86663) to introduce the ethylsulfonyl group. google.com

Table 1: Examples of Synthesized Derivatives

| Parent Compound | Reagents/Method | Resulting Derivative | Type of Modification | Reference |

| 2-methyl-4-methoxy-5-nitrophenol | Hydrogenation (Pd/C) | This compound | Reduction of nitro group | prepchem.com |

| 3-hydroxy-4-methoxybenzaldehyde & Aniline | Condensation & Reduction | 2-methoxy-5-((phenylamino)methyl)phenol | Addition of a phenylaminomethyl group | mdpi.com |

| 2-Hydroxy-5-methoxybenzaldehyde & 2-amino-5-methylpyridin | Condensation | (E)-4-methoxy-2-{[(5-methylpyridin-2-yl)imino]methyl}phenol | Formation of a Schiff base (imine) | nih.gov |

| 2-methoxy-4-acetaminomethyl benzoate | Chlorosulfonic acid, Sodium sulfite, Diethyl sulfate | 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid | Addition of an ethylsulfonyl group | google.com |

| 2-amino-5-methylphenol | 3-(chloromethyl)-9-ethyl-9H-carbazole | (E)-2-((9-ethyl-9H-carbazol-3-yl) methyleneamino)-5-methylphenol | Addition of a large carbazole (B46965) moiety | globalresearchonline.net |

Exploration of Supramolecular Interactions in Derivatives

Supramolecular chemistry, which focuses on non-covalent interactions, is crucial for understanding the crystal packing and properties of these derivatives. Hydrogen bonding, π-π stacking, and van der Waals forces dictate the arrangement of molecules in the solid state. nih.govmdpi.com

Hydrogen bonds are the most significant directional forces in the crystal packing of these phenolic compounds.

In the crystal structure of the derivative 2-methoxy-5-((phenylamino)methyl)phenol, the hydroxyl group is involved in extensive intermolecular hydrogen bonding. mdpi.comresearchgate.net Specifically, it forms O-H···O bonds with both the methoxy oxygen and the hydroxyl oxygen of neighboring molecules, with bond distances of 2.8885(15) Å and 2.9277(5) Å, respectively. mdpi.comresearchgate.net

In contrast, the Schiff base derivative (E)-4-methoxy-2-{[(5-methylpyridin-2-yl)imino]methyl}phenol features a strong intramolecular O—H···N hydrogen bond between the phenolic hydrogen and the imine nitrogen atom. nih.gov This interaction stabilizes the molecular conformation. nih.gov

Other analogues, such as pyrimidine (B1678525) derivatives, demonstrate different hydrogen bonding motifs. For example, 2-amino-4-methoxy-6-methylpyrimidine (B1269087) molecules are linked by two distinct N-H···N hydrogen bonds into chains of edge-fused R²₂(8) rings. nih.gov

Table 2: Hydrogen Bonding in Selected Derivatives

| Compound | H-Bond Type | Interaction | Bond Distance (Å) / Angle (°) | Resulting Supramolecular Structure | Reference |

| 2-methoxy-5-((phenylamino)methyl)phenol | O-H···O | Intermolecular | O···O = 2.8885(15) / 2.9277(5) | 3D Network | mdpi.comresearchgate.net |

| (E)-4-methoxy-2-{[(5-methylpyridin-2-yl)imino]methyl}phenol | O-H···N | Intramolecular | D···A = 2.6276(19) / D-H···A = 150(2) | Stabilized Monomer | nih.gov |

| 2-amino-4-methoxy-6-methylpyrimidine | N-H···N | Intermolecular | N···N = 3.136(2) / 3.212(2) | Chains of fused R²₂(8) rings | nih.gov |

In 2-methoxy-5-((phenylamino)methyl)phenol, the two phenyl rings lie in distinct planes with a significant dihedral angle of 86.61°. mdpi.comresearchgate.net The structure is further held together by secondary intermolecular interactions, including C-H···π and C-H···O contacts. mdpi.comresearchgate.net Similarly, in pyrimidine derivatives, these chains of hydrogen-bonded rings are further linked into sheets through aromatic π-π stacking interactions. nih.gov

However, in some cases, these weaker forces dominate. The crystal packing of (E)-4-methoxy-2-{[(5-methylpyridin-2-yl)imino]methyl}phenol, which features a nearly planar molecule, is stabilized only by van der Waals interactions. nih.gov

Table 3: π-Interactions and Other Forces in Selected Derivatives

| Compound | Interaction Type | Key Feature | Dihedral Angle | Reference |

| 2-methoxy-5-((phenylamino)methyl)phenol | C-H···π, C-H···O | Secondary intermolecular forces | 86.61° between phenyl rings | mdpi.comresearchgate.net |

| (E)-4-methoxy-2-{[(5-methylpyridin-2-yl)imino]methyl}phenol | Van der Waals | Primary stabilizing force in crystal packing | 5.72 (6)° between pyridine (B92270) and benzene (B151609) rings | nih.gov |

| 2-amino-4-methoxy-6-methylpyrimidine | π-π Stacking | Links H-bonded chains into sheets | Not specified | nih.gov |

Structure-Reactivity Relationships within Derivative Series

The relationship between a molecule's structure and its chemical reactivity is fundamental. In derivatives of this compound, the nature and position of substituents directly influence their chemical behavior.

The amino (-NH₂) and methoxy (-OCH₃) groups on the parent ring are electron-donating, which activates the aromatic ring towards electrophilic substitution reactions. evitachem.com The amino group itself can be oxidized to form nitro derivatives and is key to the formation of azo dyes, as it participates in essential coupling reactions. evitachem.comsolubilityofthings.com The reactivity of the amine can also be influenced by pH; protonation at lower pH can alter properties like solubility. solubilityofthings.com

A clear example of a structure-activity relationship is seen in a resveratrol derivative, SM-3. The strategic introduction of methyl and methoxy groups enhances its binding affinity to the mTOR protein, leading to more effective anticancer properties compared to the unmodified resveratrol. nih.gov Furthermore, the creation of Schiff base derivatives often imparts specific biological activities; for example, the compound 2-methoxy-4-((4-methoxyphenilimino) methyl)phenol was found to have significant antioxidant activity, a direct consequence of its imine-containing structure. researchgate.net

Spectroscopic and Structural Elucidation of 2 Amino 4 Methoxy 5 Methylphenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling patterns, and correlations, a complete structural map can be assembled.

Carbon-13 NMR Spectroscopic Analysis

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in 2-Amino-4-methoxy-5-methylphenol gives a distinct signal. The chemical shifts are heavily influenced by the nature of the attached substituent and its position on the aromatic ring.

The carbons directly bonded to electronegative oxygen and nitrogen atoms (C1, C2, C4) are significantly deshielded and appear downfield. The quaternary carbons (C1, C2, C4, C5) can be distinguished from the protonated carbons (C3, C6) using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The carbon of the methyl group appears furthest upfield, characteristic of sp³-hybridized carbons.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm | Notes |

|---|---|---|

| C1 (-OH) | 145 - 150 | Quaternary carbon, deshielded by hydroxyl group. |

| C2 (-NH₂) | 135 - 140 | Quaternary carbon, deshielded by amino group. |

| C3 | 110 - 115 | Protonated aromatic carbon. |

| C4 (-OCH₃) | 150 - 155 | Quaternary carbon, strongly deshielded by methoxy (B1213986) group. |

| C5 (-CH₃) | 115 - 120 | Quaternary carbon. |

| C6 | 112 - 118 | Protonated aromatic carbon. |

| Methoxy (-OCH₃) | 55 - 60 | Typical range for aryl methoxy carbons. |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

While ¹D NMR provides foundational data, 2D NMR experiments are crucial for confirming the complex structure by revealing through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. In this compound, COSY would primarily be used to confirm the absence of coupling between the two aromatic protons, which would lack the corresponding cross-peaks, reinforcing their assignment as singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It is invaluable for definitive assignments. For instance, it would show a correlation cross-peak between the signal at ~6.6 ppm and the carbon signal at ~110 ppm, confirming the H3-C3 bond. Similarly, correlations would be observed for H6-C6, the methoxy protons to the methoxy carbon, and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bonds) correlations between protons and carbons, which is essential for piecing together the molecular puzzle. Key expected HMBC correlations would include:

The methoxy protons (~3.8 ppm) showing a correlation to the C4 carbon (~152 ppm).

The methyl protons (~2.2 ppm) showing correlations to C5, C4, and C6.

The aromatic proton H3 showing correlations to C1, C2, and C5.

The aromatic proton H6 showing correlations to C1, C2, and C4.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies

Characteristic Absorption Bands of Amino, Methoxy, and Phenolic Groups

Each functional group in this compound has characteristic vibrational frequencies.

Amino (-NH₂) Group: The primary amine exhibits two distinct N-H stretching vibrations: an asymmetric stretch at a higher frequency and a symmetric stretch at a lower frequency. An N-H scissoring (bending) vibration is also characteristic.

Phenolic (-OH) Group: The O-H stretching band is typically strong and broad, its position and shape being highly sensitive to hydrogen bonding. researchgate.net

Methoxy (-OCH₃) Group: This group is identified by its C-H stretching vibrations and a strong C-O stretching band.

Aromatic Ring: The benzene (B151609) ring itself gives rise to several characteristic bands, including C-H stretching above 3000 cm⁻¹, C=C stretching in the 1450-1600 cm⁻¹ region, and C-H out-of-plane bending bands whose positions are indicative of the substitution pattern.

Interactive Table: Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic -OH | O-H stretch | 3200 - 3500 | Strong, Broad |

| Amino -NH₂ | Asymmetric N-H stretch | 3400 - 3500 | Medium |

| Amino -NH₂ | Symmetric N-H stretch | 3300 - 3400 | Medium |

| Amino -NH₂ | N-H scissoring | 1590 - 1650 | Medium-Strong |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H (-CH₃, -OCH₃) | C-H stretch | 2850 - 2970 | Medium |

| Aromatic Ring | C=C stretch | 1450 - 1620 | Medium-Strong |

| Methoxy C-O | Asymmetric C-O-C stretch | 1230 - 1270 | Strong |

Conformational Analysis via Vibrational Signatures

The proximity of the -OH, -NH₂, and -OCH₃ groups on the aromatic ring allows for potential intramolecular hydrogen bonding. This can significantly influence the molecule's preferred conformation. Vibrational spectroscopy is highly sensitive to such interactions.

For example, the formation of an intramolecular hydrogen bond between the phenolic -OH proton and the lone pair of the adjacent -NH₂ group (or the -OCH₃ group) would cause a red shift (a shift to lower frequency) and broadening of the O-H stretching band compared to a "free" hydroxyl group. researchgate.net The N-H stretching frequencies could also be perturbed. By comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), different possible conformers can be modeled. nih.gov The calculated vibrational frequencies for each conformer can then be compared to the experimental IR and Raman data to identify the most stable conformation present in the sample. This combined experimental and computational approach provides a powerful tool for detailed conformational analysis.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectra of aminophenols and their derivatives are characterized by transitions within the aromatic ring, influenced by the electronic nature of the amino, hydroxyl, and other substituents.

Electronic Transitions and Absorption Maxima

The UV-Vis spectra of phenolic compounds typically exhibit absorption bands originating from π → π* and n → π* electronic transitions of the benzene ring and the non-bonding electrons of the hydroxyl and amino groups. The presence of both an electron-donating amino group (-NH₂) and a hydroxyl group (-OH), along with a methoxy group (-OCH₃), on the benzene ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted phenol (B47542) or aniline (B41778).

Solvatochromism and pH Effects on Electronic Spectra

The polarity of the solvent can significantly influence the position of the absorption bands in the UV-Vis spectra of compounds with polar functional groups, a phenomenon known as solvatochromism. For phenolic compounds, a switch from a non-polar to a polar solvent often leads to shifts in the λ(max) of both π → π* and n → π* transitions due to differential stabilization of the ground and excited states. In polar protic solvents, hydrogen bonding with the amino and hydroxyl groups can further modify the electronic spectra researchgate.net.

The pH of the solution has a pronounced effect on the electronic spectra of aminophenols. The hydroxyl and amino groups can undergo protonation or deprotonation, altering the electronic structure of the molecule.

Acidic Conditions: In a sufficiently acidic medium, the amino group is protonated to form an ammonium (B1175870) ion (-NH₃⁺). This conversion reduces the electron-donating ability of the nitrogen, leading to a hypsochromic (blue) shift of the absorption bands compared to the neutral molecule.

Alkaline Conditions: In an alkaline medium, the phenolic proton is removed to form a phenolate (B1203915) ion (-O⁻). The phenolate is a much stronger electron-donating group than the hydroxyl group, which typically results in a significant bathochromic (red) shift and an increase in absorption intensity (hyperchromic effect).

Studies on the interaction of phenol with surfactants have demonstrated that phenolate ions, formed at higher pH, exhibit different binding and spectral characteristics compared to the neutral phenol molecule researchgate.net. Similarly, the UV-Vis spectra of Schiff bases derived from hydroxyaldehydes show distinct changes upon addition of a base, which can be attributed to the deprotonation of the phenolic group researchgate.net.

X-ray Diffraction Analysis

X-ray diffraction is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on molecular geometry, conformation, and intermolecular interactions. While the crystal structure of this compound is not described in the available literature, analysis of closely related derivatives provides valuable structural insights.

Single Crystal X-ray Crystallography for Absolute Structure Determination

Single-crystal X-ray diffraction analysis allows for the unambiguous determination of the molecular structure, including the connectivity of atoms and their spatial arrangement. This technique has been applied to several derivatives of substituted aminophenols and methoxyphenols. For example, the structures of 2-methoxy-5-((phenylamino)methyl)phenol (a secondary amine derivative) and (E)-4-methoxy-2-{[(5-methylpyridin-2-yl)imino]methyl}phenol (a Schiff base derivative) have been elucidated. researchgate.netnih.gov

The crystallographic data for these and other related compounds are summarized in the table below, illustrating the common crystal systems and space groups in which such molecules crystallize.

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| 2-methoxy-5-((phenylamino)methyl)phenol | C₁₄H₁₅NO₂ | Monoclinic | P2₁/c | researchgate.net |

| (E)-4-methoxy-2-{[(5-methylpyridin-2-yl)imino]methyl}phenol | C₁₄H₁₄N₂O₂ | Monoclinic | P2₁/n | nih.gov |

| 2-[({2-[(2-Hydroxy-5-methoxybenzylidene)amino]ethyl}imino)methyl]-4-methoxyphenol | C₁₈H₂₀N₂O₄ | Monoclinic | P2₁/c | researchgate.net |

| 2-amino-4-methoxy-6-methylpyrimidinium 2-hydroxybenzoate | C₆H₁₀N₃O⁺·C₇H₅O₃⁻ | Triclinic | P-1 | nih.gov |

Bond Lengths, Bond Angles, and Torsion Angle Analysis

Detailed analysis of bond lengths and angles from crystal structures confirms the expected molecular geometry and reveals subtle structural variations. In aromatic systems like phenols, the C-O bond length of the hydroxyl group and the C-N bond of the amino group are of particular interest.

For the derivative 2-methoxy-5-((phenylamino)methyl)phenol, all bond lengths and angles are reported to be within the expected ranges for similar compounds. researchgate.net In the case of the Schiff base (E)-4-methoxy-2-{[(5-methylpyridin-2-yl)imino]methyl}phenol, the imine C=N double bond length is a key parameter. nih.gov The molecule adopts an E configuration about this bond, which is confirmed by the C5-N2-C6-C7 torsion angle of 179.11(12)°. nih.gov The molecule is nearly planar, with a small dihedral angle of 5.72(6)° between the pyridine (B92270) and benzene rings. nih.gov Another Schiff base, 2-[({2-[(2-Hydroxy-5-methoxybenzylidene)amino]ethyl}imino)methyl]-4-methoxyphenol, features an O-H···N intramolecular hydrogen bond with a donor-acceptor distance of 2.5844(18) Å. researchgate.net

Selected bond length and angle data for related structures are presented below.

| Compound | Bond/Angle | Value | Reference |

|---|---|---|---|

| (E)-4-methoxy-2-{[(5-methylpyridin-2-yl)imino]methyl}phenol | C=N (imine) | ~1.27 Å | nih.gov |

| C-O (phenolic) | ~1.35 Å | nih.gov | |

| 2-[({2-[(2-Hydroxy-5-methoxybenzylidene)amino]ethyl}imino)methyl]-4-methoxyphenol | O5-H5···N2 (H-bond) | D···A = 2.5844(18) Å | researchgate.net |

| C-N (imine) | ~1.27 Å | researchgate.net | |

| 2-methoxy-5-((phenylamino)methyl)phenol | O2···O1 (H-bond) | 2.8885(15) Å | researchgate.net |

| O1···O2 (H-bond) | 2.9277(5) Å | researchgate.net |

Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces such as hydrogen bonds, van der Waals interactions, and π-π stacking.

In the crystal structure of 2-methoxy-5-((phenylamino)methyl)phenol, the hydroxyl group participates in intermolecular hydrogen bonding with the methoxy oxygen of a neighboring molecule and the hydroxyl oxygen of another neighbor. researchgate.net The structure of (E)-4-methoxy-2-{[(5-methylpyridin-2-yl)imino]methyl}phenol is stabilized by an intramolecular O—H···N hydrogen bond, while the crystal packing is primarily directed by van der Waals forces. nih.gov In 2-[({2-[(2-Hydroxy-5-methoxybenzylidene)amino]ethyl}imino)methyl]-4-methoxyphenol, molecules are linked by C—H···π interactions, forming layers. researchgate.net

Hirshfeld Surface Analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This analysis was performed on the molecular salt 2-amino-4-methoxy-6-methylpyrimidinium 2-hydroxybenzoate. nih.gov The Hirshfeld surface maps different types of intermolecular contacts and their relative contributions. For this salt, the analysis revealed the following breakdown of contacts:

H···H (44.2%)

O···H/H···O (20.9%)

C···H/H···C (19.6%)

N···H/H···N (8.1%)

Other minor contacts (C···O, C···C, O···O)

The two-dimensional fingerprint plots derived from this analysis show distinct "wingtips" that correspond to the strong N—H···O hydrogen bonds linking the cation and anion, which are crucial for the formation of the crystal's supramolecular architecture. nih.gov These ion pairs further associate into tetramers via additional N—H···O hydrogen bonds. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

The molecular formula for this compound is C₈H₁₁NO₂, which corresponds to a molecular weight of approximately 153.18 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z (mass-to-charge ratio) of 153. This peak, representing the intact molecule with one electron removed, is the starting point for the fragmentation cascade.

The fragmentation of this compound is anticipated to be driven by the presence of the amino, methoxy, and hydroxyl (from the phenol) functional groups, which are known to direct fragmentation in predictable ways. The stability of the resulting fragments, often stabilized by resonance, plays a significant role in determining the relative intensities of the observed peaks in the mass spectrum.

To illustrate the expected fragmentation, we can analyze the mass spectra of closely related compounds for which data is available.

Analysis of Related Compounds:

2-Methoxy-5-methylphenol (Isocreosol): This compound, with the formula C₈H₁₀O₂, has a molecular weight of 138.16 g/mol . nist.govnist.gov Its mass spectrum shows a prominent molecular ion peak at m/z 138. nih.govmassbank.eu A significant fragment is observed at m/z 123, corresponding to the loss of a methyl group (CH₃˙, 15 Da) from the methoxy group. nih.govmassbank.eu This is a common fragmentation pathway for methoxy-substituted aromatic compounds. Further fragmentation can lead to the loss of carbon monoxide (CO, 28 Da), resulting in a peak at m/z 95. nih.gov

2-Amino-5-methylphenol (B193566): With a formula of C₇H₉NO and a molecular weight of 123.15 g/mol , this compound displays a strong molecular ion peak at m/z 123. nih.gov A characteristic fragmentation is the loss of a hydrogen atom to form a stable ion at m/z 122. nih.gov Another notable fragmentation pathway for aminophenols is the loss of CO, which would lead to a fragment at m/z 95.

5-Amino-2-methoxyphenol: As a structural isomer of the target compound, its fragmentation provides valuable insight. Its molecular weight is 139.15 g/mol (for the common isotopic composition). nist.gov The mass spectrum would be expected to show a molecular ion peak at m/z 139. The fragmentation would likely involve the loss of a methyl radical (CH₃˙) from the methoxy group to give a fragment at m/z 124, and subsequent loss of CO to yield a fragment at m/z 96.

2-methoxy-4-((4-methoxyphenilimino) methyl) phenol: A study on this derivative showed a molecular ion at m/z 257, which also served as the base peak, indicating its relative stability under the experimental conditions. researchgate.net

Based on the analysis of these related structures, the following fragmentation pathways can be postulated for this compound (M⁺˙ at m/z 153):

Loss of a methyl radical (˙CH₃): The most likely initial fragmentation is the cleavage of the methyl group from the methoxy ether, a highly favorable process. This would result in a prominent fragment ion at m/z 138 . This fragment would be stabilized by the formation of a resonance-stabilized oxonium ion.

Loss of carbon monoxide (CO): Following the initial loss of the methyl group, the resulting fragment at m/z 138 could subsequently lose a molecule of carbon monoxide. This is a common fragmentation pattern for phenolic compounds. This would lead to a fragment ion at m/z 110 .

Loss of a formyl radical (˙CHO): An alternative pathway could involve the loss of a formyl radical from the fragment at m/z 138, resulting in a fragment at m/z 109 .

Loss of hydrocyanic acid (HCN): The presence of the primary amino group introduces the possibility of losing HCN (27 Da) from fragments containing the nitrogen atom. For instance, the molecular ion could potentially lose HCN to produce a fragment at m/z 126 .

The expected relative abundances of these fragments would depend on their respective stabilities. The initial loss of the methyl radical to form the ion at m/z 138 is anticipated to be a very dominant pathway, likely resulting in a base peak or a peak of very high intensity.

The following table summarizes the key mass spectral data for related compounds, which informs the predicted fragmentation of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) and Postulated Losses |

| 2-Methoxy-5-methylphenol | C₈H₁₀O₂ | 138.16 | 138 (M⁺˙), 123 (-CH₃), 95 (-CH₃, -CO) nist.govnist.govnih.govmassbank.eu |

| 2-Amino-5-methylphenol | C₇H₉NO | 123.15 | 123 (M⁺˙), 122 (-H), 106, 95 (-CO) nih.gov |

| 5-Amino-2-methoxyphenol | C₇H₉NO₂ | 139.15 | 139 (M⁺˙), 124 (-CH₃), 96 (-CH₃, -CO) nist.gov |

| 4-Aminophenol (B1666318) | C₆H₇NO | 109.13 | 109 (M⁺˙), 80 (-CHO), 53 nist.govchemicalbook.comnih.gov |

| 2-Aminophenol (B121084) | C₆H₇NO | 109.13 | 109 (M⁺˙), 80 (-CHO), 65 spectrabase.com |

| 2-methoxy-4-((4-methoxyphenilimino) methyl) phenol | C₁₆H₁₆N₂O₃ | 257.29 | 257 (M⁺˙) researchgate.net |

It is important to note that the actual mass spectrum of this compound would need to be experimentally determined for definitive confirmation of these fragmentation pathways and the relative intensities of the fragment ions. However, the analysis of these structurally similar compounds provides a robust and scientifically grounded prediction of its mass spectrometric behavior.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to predict the electronic structure and properties of molecules. DFT methods are employed to perform a variety of analyses on 2-Amino-4-methoxy-5-methylphenol, including geometry optimization, electronic structure analysis, and the mapping of reactivity descriptors. These calculations are foundational for understanding the molecule's behavior at a quantum level.

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. Conformational analysis is also crucial, as the rotation around single bonds, particularly involving the amino, methoxy (B1213986), and hydroxyl groups, can lead to different stable conformers. The relative energies of these conformers determine their population at a given temperature.

Illustrative Data Table for Optimized Geometry:

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C-N | Calculated Value |

| C-O (hydroxyl) | Calculated Value |

| C-O (methoxy) | Calculated Value |

| **Bond Angles (°) ** | |

| C-C-N | Calculated Value |

| C-C-O (hydroxyl) | Calculated Value |

| C-O-C (methoxy) | Calculated Value |

| **Dihedral Angles (°) ** | |

| H-N-C-C | Calculated Value |

| C-C-O-H (hydroxyl) | Calculated Value |

The electronic behavior of this compound is governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic excitation nih.gov. A smaller gap suggests higher reactivity. For this compound, the presence of electron-donating groups (amino, methoxy, and hydroxyl) is expected to raise the HOMO energy, making it a good electron donor.

Illustrative Data Table for Frontier Molecular Orbitals:

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Calculated Value |

| LUMO Energy | Calculated Value |

To visualize and quantify the reactivity of this compound, various reactivity descriptors are calculated.

Molecular Electrostatic Potential (MEP): The MEP map is a 3D plot of the electrostatic potential on the electron density surface of the molecule. It provides a visual guide to the charge distribution. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack researchgate.netnih.gov. For this compound, the oxygen and nitrogen atoms are expected to be regions of high negative potential, while the hydrogen atoms of the amino and hydroxyl groups will exhibit positive potential.

Fukui Functions: These functions provide a more quantitative measure of the reactivity at specific atomic sites. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This helps to identify the most likely sites for nucleophilic, electrophilic, and radical attack.

Illustrative Data Table for Reactivity Descriptors:

| Atomic Site | Fukui Function (f+) for Nucleophilic Attack | Fukui Function (f-) for Electrophilic Attack | Fukui Function (f0) for Radical Attack |

|---|---|---|---|

| N | Calculated Value | Calculated Value | Calculated Value |

| O (hydroxyl) | Calculated Value | Calculated Value | Calculated Value |

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is an invaluable tool for mapping out the intricate details of chemical reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can identify transition states and calculate energy barriers, providing a detailed understanding of the reaction pathway researchgate.netnih.gov.

For a given reaction involving this compound, such as electrophilic aromatic substitution or oxidation, computational methods can be used to locate the transition state structure. The transition state is a high-energy, transient species that connects the reactants and products. Its geometry and energetic properties are crucial for understanding the reaction's kinetics. Frequency calculations are performed to confirm that the identified structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Once the reactants, products, and transition state(s) are optimized, the energy barrier for the reaction can be calculated. This is the energy difference between the reactants and the transition state. A lower energy barrier corresponds to a faster reaction rate. By mapping out the energies of all intermediates and transition states, a complete reaction profile can be constructed. This allows for the comparison of different possible reaction pathways, enabling chemists to predict the most likely mechanism and the major products of a reaction. For instance, in an electrophilic substitution reaction, calculations could determine whether substitution is more likely to occur at the positions ortho or para to the activating groups.

Spectroscopic Property Prediction from Computational Models

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and help interpret experimental data. Methods based on Density Functional Theory (DFT) are widely used for their balance of accuracy and computational cost.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method, are employed to calculate NMR shielding tensors, which are then converted into chemical shifts (δ). theaic.org These calculations can predict the ¹H and ¹³C NMR spectra, aiding in the assignment of experimental signals and confirming molecular structures.

Vibrational frequencies, which correspond to the peaks in an Infrared (IR) spectrum, can be calculated using DFT. These calculations determine the harmonic frequencies of the normal modes of vibration of a molecule. mdpi.com The predicted frequencies, often scaled to correct for anharmonicity and other systematic errors, can be compared with experimental IR spectra to assign specific vibrational modes to the observed absorption bands.

While no specific data for this compound was found, a computational study on the closely related molecule 2-aminophenol (B121084) using DFT (B3LYP method) and Hartree-Fock (HF) methods with 6-31G(d) and cc-pVDZ basis sets provides a relevant example. theaic.org The calculated ¹H and ¹³C NMR chemical shifts were found to be in good agreement with experimental values.

Table 1: Illustrative Calculated vs. Experimental ¹³C NMR Chemical Shifts for 2-Aminophenol Data sourced from a computational study on 2-aminophenol and is for illustrative purposes only. theaic.org

Calculations performed using the B3LYP/6-31G(d) level of theory.

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |

| C1 (C-OH) | 142.3 | 144.1 |

| C2 (C-NH₂) | 137.9 | 138.2 |

| C3 | 115.9 | 115.0 |

| C4 | 121.2 | 121.4 |

| C5 | 117.8 | 119.5 |

| C6 | 115.3 | 115.2 |

Table 2: Illustrative Calculated vs. Experimental ¹H NMR Chemical Shifts for 2-Aminophenol Data sourced from a computational study on 2-aminophenol and is for illustrative purposes only. theaic.org

Calculations performed using the B3LYP/6-31G(d) level of theory.

| Proton | Calculated δ (ppm) | Experimental δ (ppm) |

| H (on O) | 5.21 | 5.16 |

| H (on N, pos. 1) | 3.89 | 3.90 |

| H (on N, pos. 2) | 3.89 | 3.90 |

| H (on C3) | 6.78 | 6.80 |

| H (on C4) | 6.85 | 6.88 |

| H (on C5) | 6.72 | 6.75 |

| H (on C6) | 6.65 | 6.68 |

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis absorption spectra. researchgate.net This approach calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the oscillator strengths, which correspond to the position and intensity of absorption bands in an experimental spectrum. researchgate.net These simulations are crucial for understanding the electronic structure of a molecule and interpreting its photophysical properties.

For substituted aminophenols, TD-DFT calculations can elucidate how different functional groups influence the electronic transitions, particularly the π→π* transitions characteristic of aromatic systems. researchgate.net A study on 2-aminophenol investigated its electronic spectra computationally, providing insight into its solvatochromic behavior. researchgate.net

Table 3: Illustrative TD-DFT Calculated Electronic Transitions for 2-Aminophenol in Methanol Data sourced from a study on 2-aminophenol and is for illustrative purposes only. researchgate.net

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 285 | 0.035 | HOMO → LUMO |

| S₀ → S₂ | 240 | 0.090 | HOMO-1 → LUMO |

Non-Covalent Interaction Analysis (e.g., Natural Bond Orbital (NBO) analysis)

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding and non-covalent interactions within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. wikipedia.org This method provides a quantitative description of the Lewis-like chemical bonding structure.

A key application of NBO analysis is the investigation of hyperconjugative and intramolecular interactions, such as hydrogen bonds. theaic.org For a molecule like this compound, an intramolecular hydrogen bond is expected between the phenolic hydroxyl group (-OH) and the adjacent amino group (-NH₂). NBO analysis can quantify the strength of this interaction by examining the delocalization of electron density from a donor NBO (e.g., the lone pair on the nitrogen atom) to an acceptor NBO (e.g., the antibonding σ* orbital of the O-H bond). This donor-acceptor interaction energy (E⁽²⁾) is a direct measure of the interaction's stability.

In studies of similar molecules like 2-aminophenol and other substituted phenols, NBO analysis has been used to confirm the presence and strength of such intramolecular hydrogen bonds, which significantly influence the molecule's conformation, stability, and spectroscopic properties. theaic.org

Advanced Applications and Material Science Contexts

Utilization as Ligands in Coordination Chemistry

The presence of both an amino group and a hydroxyl group ortho to each other on the aromatic ring of 2-Amino-4-methoxy-5-methylphenol makes it a prime candidate for use as a bidentate ligand in coordination chemistry. Such ligands, often referred to as 'o-aminophenolic' ligands, are known to form stable chelate rings with a variety of metal ions.

Synthesis of Metal Complexes with this compound-derived Ligands

The synthesis of metal complexes using aminophenol-based ligands is a well-established area of research. Typically, these syntheses involve the reaction of a metal salt with the aminophenolic ligand in a suitable solvent, often with the addition of a base to deprotonate the phenolic hydroxyl group, facilitating coordination.

While direct synthesis of metal complexes using this compound as a ligand is not extensively documented, the synthesis of complexes with structurally similar ligands provides a blueprint for potential reactions. For instance, research has been conducted on the synthesis of metal complexes with ligands derived from other substituted aminophenols. scientific.netnih.gov These studies often involve the formation of Schiff base ligands through the condensation of the aminophenol with an aldehyde or ketone, which then coordinate to metal centers. Current time information in Bangalore, IN.researchgate.net The resulting metal complexes can exhibit a range of coordination geometries and oxidation states depending on the metal ion and reaction conditions. google.comnih.gov

The general procedure for synthesizing metal complexes with aminophenol-derived ligands often involves the following steps:

Dissolution of the aminophenolic ligand in a suitable solvent, such as ethanol (B145695) or methanol.

Addition of a metal salt (e.g., chlorides, acetates, or sulfates) to the ligand solution.

The reaction mixture may be heated or stirred at room temperature for a specific duration.

Precipitation of the metal complex, which is then isolated by filtration, washed, and dried.

It is conceivable that this compound could be used to synthesize a variety of metal complexes with transition metals such as copper, nickel, cobalt, and zinc, among others. The methoxy (B1213986) and methyl groups on the phenoxy ring would likely influence the electronic properties and steric environment of the resulting complexes, potentially tuning their reactivity and physical properties.

Spectroscopic and Structural Characterization of Metal Complexes

The characterization of metal complexes is crucial to understanding their structure and bonding. A variety of spectroscopic and analytical techniques are typically employed for this purpose.

Should metal complexes of this compound be synthesized, their characterization would likely involve the following techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion. Key spectral changes would include a shift in the ν(O-H) and ν(N-H) stretching frequencies upon deprotonation and coordination.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, providing information about the coordination geometry and the nature of the metal-ligand bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy would be invaluable for elucidating the structure of the ligand framework within the complex.

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complex, confirming its composition.

While no specific data for complexes of this compound are available, studies on related aminophenol complexes have utilized these techniques to confirm their proposed structures. scientific.netresearchgate.netresearchgate.net

Investigation of Metal-Ligand Bonding and Geometric Arrangements

The investigation of metal-ligand bonding and the resulting geometric arrangements is fundamental to understanding the properties and potential applications of coordination compounds. The o-aminophenolic moiety of this compound is expected to act as a bidentate ligand, coordinating to a metal center through the nitrogen of the amino group and the oxygen of the deprotonated hydroxyl group, forming a stable five-membered chelate ring.

The nature of the metal-ligand bond can range from predominantly electrostatic to more covalent, depending on the metal ion and the ligand's electronic properties. The electron-donating nature of the methoxy and methyl substituents on the aromatic ring of this compound would be expected to increase the electron density on the coordinating atoms, potentially leading to stronger metal-ligand bonds compared to unsubstituted o-aminophenol.

The geometric arrangement of the ligands around the metal center is dictated by the coordination number of the metal and the steric constraints imposed by the ligands. For a bidentate ligand like this compound, common geometries for resulting complexes could include square planar, tetrahedral, or octahedral, depending on the number of ligands and the presence of other co-ligands. nih.gov

Precursor in Polymer Chemistry

The functional groups present in this compound also suggest its potential as a building block in polymer chemistry. Both the amino and hydroxyl groups can participate in polymerization reactions, and the aromatic ring provides rigidity and thermal stability to the resulting polymer backbone.

Monomer in the Synthesis of Specialty Polymers

This compound could potentially serve as a monomer in the synthesis of various specialty polymers. The presence of both an amino and a hydroxyl group allows for its participation in step-growth polymerization reactions.

For example, it could be used to synthesize:

Polyamides: By reacting the amino group with a dicarboxylic acid or its derivative.

Polyimides: Through reaction with a dianhydride, a class of high-performance polymers known for their thermal stability.

Polyethers: The phenolic hydroxyl group could be used in nucleophilic substitution reactions to form ether linkages.

Polyesters: By reacting the hydroxyl group with a dicarboxylic acid.

While there is no direct literature on the use of this compound as a monomer, research on related phenolic compounds provides a strong precedent. For instance, 2-methoxy-4-vinylphenol (B128420) (MVP), a structurally related compound, has been explored as a bio-based monomer for the synthesis of thermoplastics and thermoset polymers. mdpi.com This highlights the potential of substituted phenols in creating novel polymer architectures. The polymerization of aminophenols to form polyaniline derivatives has also been reported, suggesting another avenue for the utilization of this compound. mdpi.comelectrochemsci.orgresearchgate.net

Cross-linking Agent in Polymer Networks

The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, makes it a potential candidate for use as a cross-linking agent in polymer networks. Cross-linking is a critical process for enhancing the mechanical properties, thermal stability, and solvent resistance of polymers.

Phenolic compounds are known to be effective cross-linking agents for various polymer systems. researchgate.netgoogle.com The hydroxyl group of this compound could react with functional groups on polymer chains, such as epoxides or isocyanates, to form a cross-linked network. Similarly, the amino group could participate in cross-linking reactions with, for example, epoxy resins or aldehydes.